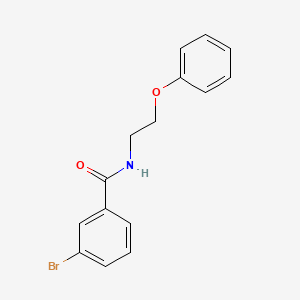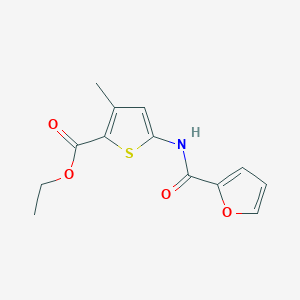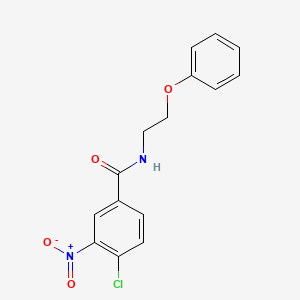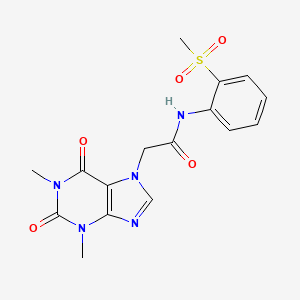
3-bromo-N-(2-phenoxyethyl)benzamide
説明
3-Bromo-N-(2-phenoxyethyl)benzamide, also known as BPEB, is an aromatic amide and a derivative of benzamide. It is a colorless, odorless, water-soluble compound that has a melting point of 83-84°C. BPEB has a wide range of applications in synthetic organic chemistry, including its use as a reagent in organic synthesis, as an intermediate in the synthesis of various pharmaceuticals, and as a building block in the synthesis of polymers.
科学的研究の応用
3-bromo-N-(2-phenoxyethyl)benzamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of various pharmaceuticals, and as a building block in the synthesis of polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and thiazoles. In addition, 3-bromo-N-(2-phenoxyethyl)benzamide has been used in the synthesis of various organic dyes, as well as in the synthesis of various other organic compounds.
作用機序
The reaction mechanism of 3-bromo-N-(2-phenoxyethyl)benzamide is not yet fully understood. However, it is believed that the reaction is initiated by the formation of a bromonium ion, which is then followed by a nucleophilic attack by the nucleophile, 2-phenoxyethanol. This leads to the formation of a new C-N bond, which is then followed by a proton transfer, resulting in the formation of the final product, 3-bromo-N-(2-phenoxyethyl)benzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-(2-phenoxyethyl)benzamide have not yet been fully studied. However, it has been shown to have some antibacterial activity against Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have some antifungal activity against Candida albicans.
実験室実験の利点と制限
The main advantage of using 3-bromo-N-(2-phenoxyethyl)benzamide in lab experiments is its water solubility, which makes it easy to work with. In addition, it is relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using 3-bromo-N-(2-phenoxyethyl)benzamide in lab experiments. For example, it is not very stable at high temperatures and is sensitive to light.
将来の方向性
The potential future directions for 3-bromo-N-(2-phenoxyethyl)benzamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry and pharmaceuticals. In addition, further research could be conducted on its potential uses in the synthesis of heterocyclic compounds, organic dyes, and other organic compounds. Additionally, further research could be conducted on its potential uses as an antimicrobial agent and its potential uses in drug delivery systems.
合成法
3-bromo-N-(2-phenoxyethyl)benzamide can be synthesized through a two-step process. The first step involves the reaction of 3-bromobenzamide with 2-phenoxyethanol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 3-bromo-N-(2-phenoxyethyl)benzamide with an acid, such as hydrochloric acid. The reaction yields a salt of 3-bromo-N-(2-phenoxyethyl)benzamide, which can be isolated and purified by recrystallization.
特性
IUPAC Name |
3-bromo-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHZLRDNWKFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292661 | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-phenoxyethyl)benzamide | |
CAS RN |
903796-26-9 | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903796-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![1-{[(3-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548829.png)
![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)







![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
